N-(4-benzylpiperazine-1-carbothioyl)benzamide
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Overview
Description
N-(4-benzylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C19H21N3OS It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a carbothioyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzylpiperazine-1-carbothioyl)benzamide typically involves the reaction of benzoylisothiocyanate with piperazine and benzoyl chloride. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and methanol (MeOH) using triethylamine (NEt3) as a base . The resulting product is obtained as a crystalline solid in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzylpiperazine-1-carbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The benzyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
N-(4-benzylpiperazine-1-carbothioyl)benzamide has a wide range of applications in scientific research:
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-benzylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways and processes, such as enzyme activity and protein function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzoyl-piperazine-1-carbothioyl)-benzamide: This compound is structurally similar but has a benzoyl group instead of a benzyl group.
N-(4-methylpiperazine-1-carbothioyl)benzamide: This compound has a methyl group instead of a benzyl group on the piperazine ring.
Uniqueness
N-(4-benzylpiperazine-1-carbothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-benzylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDQGGVWZNHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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